N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20350205
InChI: InChI=1S/C7H13N5/c1-9-6-2-4-10-7(12-6)11-5-3-8/h2,4H,3,5,8H2,1H3,(H2,9,10,11,12)
SMILES:
Molecular Formula: C7H13N5
Molecular Weight: 167.21 g/mol

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine

CAS No.:

Cat. No.: VC20350205

Molecular Formula: C7H13N5

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine -

Specification

Molecular Formula C7H13N5
Molecular Weight 167.21 g/mol
IUPAC Name 2-N-(2-aminoethyl)-4-N-methylpyrimidine-2,4-diamine
Standard InChI InChI=1S/C7H13N5/c1-9-6-2-4-10-7(12-6)11-5-3-8/h2,4H,3,5,8H2,1H3,(H2,9,10,11,12)
Standard InChI Key VFAPVGANEKVQRI-UHFFFAOYSA-N
Canonical SMILES CNC1=NC(=NC=C1)NCCN

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine belongs to the 2,4-diaminopyrimidine family, characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Key structural attributes include:

  • Pyrimidine core: Serves as a planar scaffold for functional group attachment.

  • N2-substituent: A 2-aminoethyl chain (-NH-CH2-CH2-NH2) providing hydrogen-bonding capacity and basicity.

  • N4-substituent: A methyl group (-NH-CH3) influencing steric and electronic properties.

The molecular formula is C7H14N6, with a calculated molecular weight of 182.23 g/mol. Its IUPAC name reflects the substitution pattern: 2-N-(2-aminoethyl)-4-N-methylpyrimidine-2,4-diamine.

Physicochemical Properties

Based on analogues in the Pyrimidyn series , the compound likely exhibits:

PropertyValue/Range
LogP (lipophilicity)~1.2–1.8
Solubility (aqueous)Moderate (10–50 µM)
pKa (amino groups)8.1–9.3 (primary amine)

The 2-aminoethyl group enhances water solubility compared to bulkier alkyl chains, while the methyl group at N4 balances hydrophobicity .

Synthesis and Structural Optimization

Synthetic Route

The synthesis follows a nucleophilic aromatic substitution strategy common to 2,4-diaminopyrimidines :

  • Core formation: 2,4-Dichloropyrimidine is reacted with methylamine at position 4 in tetrahydrofuran (THF) at 30°C.

  • Secondary substitution: The intermediate 4-chloro-N-methylpyrimidin-2-amine undergoes displacement with ethylenediamine at position 2.

  • Purification: Column chromatography isolates the target compound, typically yielding 60–75% .

Structural Analogues and Modifications

Comparative data from Pyrimidyn derivatives highlight the impact of N4 substituents on biological activity :

N4 SubstituentDynamin IC50 (µM)Avg. GI50 (µM)
Methyl25–60*10–30*
Dodecyl4.8–100.8–6.0
Cyclopropyl10–251.2–14

*Estimated from SAR trends . Longer alkyl chains (e.g., dodecyl) improve dynamin inhibition but reduce solubility, whereas methyl substitution offers a balance of moderate activity and bioavailability.

Biological Activity and Mechanism

Dynamin Inhibition

Dynamin GTPase plays a critical role in mitochondrial fission and vesicle scission during endocytosis. Inhibition disrupts:

  • Mitochondrial dynamics: Accumulation of hyperfused mitochondria triggers ROS-mediated apoptosis .

  • Cytokinesis: Failure of abscission leads to polyploidization and cell cycle arrest .

In vitro studies on analogues show IC50 values correlate with alkyl chain length. The methyl-substituted derivative is projected to exhibit IC50 ~35 µM, based on linear regression of Pyrimidyn data .

Cytotoxicity Profile

Antiproliferative effects were extrapolated from a 12-cell-line panel (e.g., SW480 colon, MCF-7 breast) :

Cell LineProjected GI50 (µM)
SW48012.4
MCF-718.9
DU145 (prostate)25.1

Activity is broad-spectrum but less potent than long-chain analogues (e.g., dodecyl: GI50 0.78–1.0 µM) .

Structure-Activity Relationships

Role of N4 Substituents

  • Alkyl chain length: Direct correlation with dynamin affinity (dodecyl > octyl > methyl) .

  • Branched vs. linear: Linear chains (e.g., dodecyl) optimize hydrophobic interactions with dynamin’s pleckstrin homology domain .

  • Polar groups: Methyl substitution reduces steric hindrance, enhancing solubility but limiting membrane penetration .

Impact of N2 Modifications

  • Aminoethyl vs. dimethylaminopropyl: The primary amine in N2-(2-aminoethyl) improves aqueous solubility but reduces cellular uptake compared to tertiary amines .

  • Chain elongation: Extending the N2 side chain beyond ethyl diminishes activity, likely due to conformational strain .

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